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molecular formula C20H21F3N2O5 B8738518 Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate

Cat. No. B8738518
M. Wt: 426.4 g/mol
InChI Key: MXWAGQASUDSFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06462195B1

Procedure details

3.04 g of potassium salt of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate were suspended in 50 ml of octane. The resulting suspension was reacted at reflux of octane for 5 hours and cooled down to room temperature. 30 ml of ethyl acetate was added and insoluble matter was filtrated. The precipitate separated by filtration was washed with 20 ml of etyl acetate. A mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The yield of the target compound was 13.3% and 75.0% for a byproduct of methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3 -ylmethyl)phenyl]acrylate.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[K].[CH:2]([O:5][C:6]1[N:11]=[C:10]([OH:12])[CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[N:7]=1)([CH3:4])[CH3:3].[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31]Br)[C:21]([O:23][CH3:24])=[O:22].C(OCC)(=O)C>CCCCCCCC>[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][O:12][C:10]1[CH:9]=[C:8]([C:13]([F:15])([F:16])[F:14])[N:7]=[C:6]([O:5][CH:2]([CH3:4])[CH3:3])[N:11]=1)[C:21]([O:23][CH3:24])=[O:22] |^1:0|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Three
Name
Quantity
3.65 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was reacted
FILTRATION
Type
FILTRATION
Details
insoluble matter was filtrated
CUSTOM
Type
CUSTOM
Details
The precipitate separated by filtration
WASH
Type
WASH
Details
was washed with 20 ml of etyl acetate
WASH
Type
WASH
Details
A mixed solution of the obtained filtrate and washing

Outcomes

Product
Name
Type
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462195B1

Procedure details

3.04 g of potassium salt of 2-isopropoxy-6-trifluoromethyl-4-hydroxypyrimidine and 3.65 g of methyl 3-methoxy-2-(2-bromomethylphenyl)acrylate were suspended in 50 ml of octane. The resulting suspension was reacted at reflux of octane for 5 hours and cooled down to room temperature. 30 ml of ethyl acetate was added and insoluble matter was filtrated. The precipitate separated by filtration was washed with 20 ml of etyl acetate. A mixed solution of the obtained filtrate and washing was analyzed with high-performance liquid chromatography. The yield of the target compound was 13.3% and 75.0% for a byproduct of methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-on-3 -ylmethyl)phenyl]acrylate.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[K].[CH:2]([O:5][C:6]1[N:11]=[C:10]([OH:12])[CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[N:7]=1)([CH3:4])[CH3:3].[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31]Br)[C:21]([O:23][CH3:24])=[O:22].C(OCC)(=O)C>CCCCCCCC>[CH3:17][O:18][CH:19]=[C:20]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][O:12][C:10]1[CH:9]=[C:8]([C:13]([F:15])([F:16])[F:14])[N:7]=[C:6]([O:5][CH:2]([CH3:4])[CH3:3])[N:11]=1)[C:21]([O:23][CH3:24])=[O:22] |^1:0|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=NC(=CC(=N1)O)C(F)(F)F
Step Three
Name
Quantity
3.65 g
Type
reactant
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting suspension was reacted
FILTRATION
Type
FILTRATION
Details
insoluble matter was filtrated
CUSTOM
Type
CUSTOM
Details
The precipitate separated by filtration
WASH
Type
WASH
Details
was washed with 20 ml of etyl acetate
WASH
Type
WASH
Details
A mixed solution of the obtained filtrate and washing

Outcomes

Product
Name
Type
Smiles
COC=C(C(=O)OC)C1=C(C=CC=C1)COC1=NC(=NC(=C1)C(F)(F)F)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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